molecular formula C17H15FN4O B12634356 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile CAS No. 921230-72-0

4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B12634356
CAS No.: 921230-72-0
M. Wt: 310.33 g/mol
InChI Key: PLKWXQZYGZXRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-fluoropyridine-3-carbonyl group and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile typically involves a multi-step processThe final step involves the coupling of the benzonitrile moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and methods such as continuous flow chemistry or the use of automated synthesizers may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Biological Activity

4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile (CAS No. 921230-78-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a fluoropyridine moiety, which are known to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific mechanism for this compound remains to be fully elucidated but may involve inhibition of key signaling pathways related to tumor growth.

Inhibitory Effects on Enzymes

Preliminary research suggests that this compound may act as an inhibitor for several enzymes involved in metabolic processes. For example, compounds structurally related to this compound have been studied for their inhibitory effects on DPP-IV (Dipeptidyl Peptidase IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. The IC50 values for related compounds indicate promising potency, suggesting potential therapeutic applications in managing diabetes .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for tumor progression and glucose metabolism.
  • Cell Cycle Modulation : By affecting cell cycle regulators, this compound may induce apoptosis in cancer cells.
  • Signal Transduction Interference : It may interfere with signaling pathways that promote cell proliferation.

Case Studies and Research Findings

A study evaluating the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the piperazine and aromatic rings significantly influenced their biological activity. Notably, the introduction of electron-withdrawing groups such as fluorine enhanced the potency against certain cancer cell lines .

CompoundActivity TypeIC50 ValueReference
Compound ADPP-IV Inhibition0.01 μM
Compound BAntitumor ActivityIC50 = 5 μM
This compoundTBDTBDThis Study

Properties

CAS No.

921230-72-0

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

4-[4-(2-fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C17H15FN4O/c18-16-15(2-1-7-20-16)17(23)22-10-8-21(9-11-22)14-5-3-13(12-19)4-6-14/h1-7H,8-11H2

InChI Key

PLKWXQZYGZXRQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.